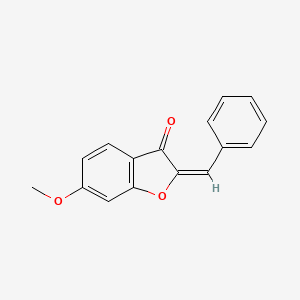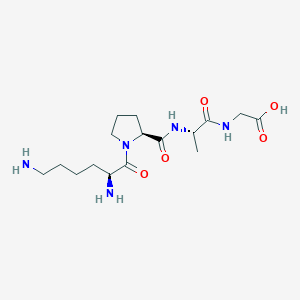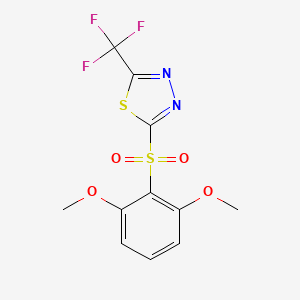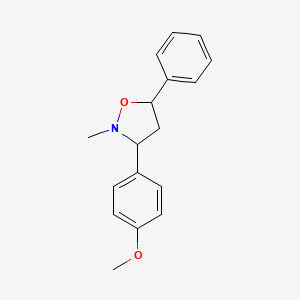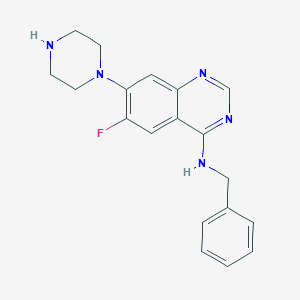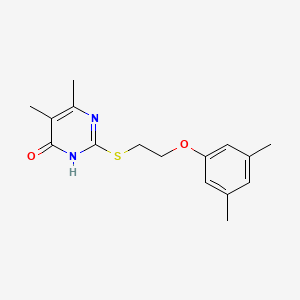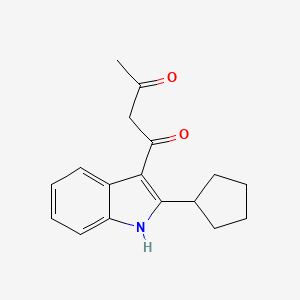
1,3-Butanedione, 1-(2-cyclopentyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to the indole ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of aryl hydrazines with ketones under acidic conditions. For this specific compound, the reaction would involve cyclopentyl hydrazine and a suitable diketone precursor .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a one-pot, multi-component reaction to enhance efficiency and yield. The use of microwave irradiation can significantly reduce reaction times, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE is unique due to its cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications and effects .
Properties
CAS No. |
62367-71-9 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-(2-cyclopentyl-1H-indol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C17H19NO2/c1-11(19)10-15(20)16-13-8-4-5-9-14(13)18-17(16)12-6-2-3-7-12/h4-5,8-9,12,18H,2-3,6-7,10H2,1H3 |
InChI Key |
VWXZPEOXFQZAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C(NC2=CC=CC=C21)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


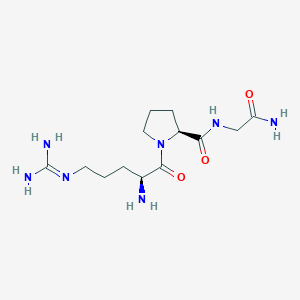
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
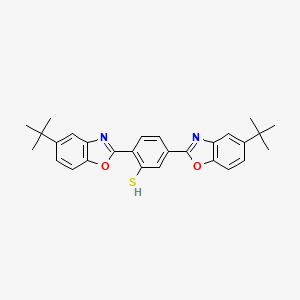
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
